3-Ethoxy-4-fluorothiophenol
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Overview
Description
3-Ethoxy-4-fluorothiophenol is an organosulfur compound that features both an ethoxy group and a fluorine atom attached to a thiophenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethoxy-4-fluorothiophenol can be achieved through several methods. One common approach involves the reaction of 4-fluorobenzenesulfonyl chloride with sodium hydrogen sulfite to form sodium 4-fluorobenzenesulfinate. This intermediate is then reduced with sulfur dioxide to yield 4,4’-difluorodiphenyl disulfide, which is subsequently reacted with sodium borohydride in a water-miscible inert organic solvent to produce 4-fluorothiophenol. The final step involves the ethoxylation of 4-fluorothiophenol to obtain this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction pathways as described above. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
3-Ethoxy-4-fluorothiophenol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form thiolates.
Substitution: The ethoxy and fluorine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium ethoxide and potassium fluoride are employed under appropriate conditions.
Major Products Formed
Oxidation: Disulfides and sulfonic acids.
Reduction: Thiolates.
Substitution: Various substituted thiophenol derivatives.
Scientific Research Applications
3-Ethoxy-4-fluorothiophenol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organosulfur compounds.
Biology: Investigated for its potential as a biochemical probe due to its reactive thiol group.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Ethoxy-4-fluorothiophenol involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their function. The ethoxy and fluorine groups may influence the compound’s reactivity and binding affinity to specific targets, thereby modulating its biological activity .
Comparison with Similar Compounds
Similar Compounds
4-Fluorothiophenol: Lacks the ethoxy group, making it less versatile in certain chemical reactions.
3-Ethoxythiophenol: Does not have the fluorine atom, which may affect its reactivity and applications.
4-Ethoxy-3-fluorothiophenol: Similar structure but with different positioning of the ethoxy and fluorine groups, leading to variations in chemical behavior.
Uniqueness
3-Ethoxy-4-fluorothiophenol is unique due to the presence of both an ethoxy group and a fluorine atom on the thiophenol ring. This combination imparts distinct chemical properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
3-ethoxy-4-fluorobenzenethiol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FOS/c1-2-10-8-5-6(11)3-4-7(8)9/h3-5,11H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYAHMGVHHNDXTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)S)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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